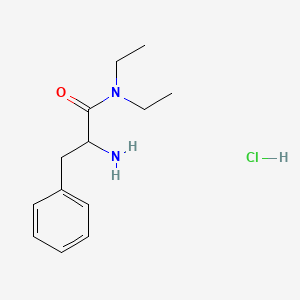

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound is the hydrochloride salt form of 2-amino-N,N-diethyl-3-phenylpropanamide. The compound is characterized by a distinct molecular structure consisting of a phenyl group, an amino group at the alpha position, and a diethylamide functional group. The systematic nomenclature identifies the compound as having the molecular formula C13H21ClN2O with a molecular weight of 256.77 g/mol.

The compound is registered in chemical databases with the Chemical Abstracts Service (CAS) number 1236267-49-4 and MDL number MFCD13562122. In the canonical representation system, the compound is identified by the SMILES notation "CCN(CC)C(=O)C(N)CC1=CC=CC=C1.Cl" and the InChI code "InChI=1S/C13H20N2O.ClH/c1-3-15(4-2)13(16)12(14)10-11-8-6-5-7-9-11;/h5-9,12H,3-4,10,14H2,1-2H3;1H".

The core chemical structure of this compound can be dissected into several key functional components:

| Structural Component | Description | Contribution to Properties |

|---|---|---|

| Phenyl group (C6H5-) | Aromatic ring attached at the 3-position | Contributes to hydrophobicity and potential π-π interactions |

| Alpha-amino group (-NH2) | Primary amine at the 2-position | Provides a basic center and hydrogen bonding capability |

| Diethylamide group (-CON(C2H5)2) | Tertiary amide functionality | Influences solubility and hydrogen bonding patterns |

| Hydrochloride salt (-HCl) | Acid addition salt | Enhances water solubility compared to the free base |

The structural analysis of the parent compound 2-amino-N,N-diethyl-3-phenylpropanamide (C13H20N2O) reveals a compound with a molecular weight of 220.31 g/mol. The conversion to the hydrochloride salt form represents a common pharmaceutical modification strategy to enhance solubility and stability characteristics.

Crystallographic and Spectroscopic Characterization

While direct crystallographic data specifically for this compound is limited in the available literature, comparative analysis with related compounds provides insight into its likely structural arrangements. Crystallographic studies of similar compounds suggest that the hydrochloride salt would likely form a crystalline structure with specific intermolecular hydrogen bonding networks involving the amino group and the chloride counterion.

Related compounds with diethylamine functionalities have been characterized by single-crystal X-ray diffraction techniques. For example, crystallographic studies of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine, which contains a similar N,N-diethyl group, have revealed important structural features that could be relevant to understanding the packing behavior of this compound.

Spectroscopic characterization of the compound would typically include:

The crystallization of this compound likely follows patterns observed in related phenylpropanamide derivatives, where intermolecular hydrogen bonding networks play a crucial role in crystal packing arrangements. The presence of the chloride counterion would be expected to influence these patterns significantly through electrostatic interactions with the protonated amino group.

Computational Chemistry: Molecular Dynamics and Quantum Mechanical Modeling

Computational chemistry approaches provide valuable insights into the structural, electronic, and energetic properties of this compound. Quantum mechanical methods are particularly suited for investigating the electronic structure and conformational preferences of this compound.

Quantum mechanical modeling of compounds like this compound typically employs density functional theory (DFT) calculations to determine the most stable conformations and electronic properties. For a molecule of this size, methods such as B3LYP or M06-2X functionals with 6-31G(d,p) or larger basis sets would be appropriate for capturing the essential physics of the system.

Computational studies on similar amide compounds have demonstrated the importance of considering solvation effects when modeling their properties. The Polarizable Continuum Model (PCM) developed by Tomasi and colleagues provides an efficient approach for incorporating solvent effects in quantum mechanical calculations of compounds like this compound. This is particularly relevant for understanding how the hydrochloride salt would behave in aqueous environments.

Molecular dynamics simulations would be valuable for investigating the dynamic behavior of this compound in solution, particularly with respect to:

| Simulation Property | Relevance to this compound |

|---|---|

| Conformational flexibility | Exploration of possible rotational states around the phenyl-methylene and amide bonds |

| Hydrogen bonding patterns | Characterization of interactions between the amino group, carbonyl oxygen, and solvent molecules |

| Salt bridge formation | Analysis of interactions between the protonated amino group and chloride counterion |

| Solvation structure | Arrangement of water molecules around hydrophilic and hydrophobic portions of the molecule |

Predicted collision cross-section data indicates that the protonated form [M+H]+ of the parent compound would have a cross-section of approximately 154.5 Ų, while the sodium adduct [M+Na]+ would have a cross-section of about 158.4 Ų. These computational predictions provide valuable parameters for analytical characterization techniques such as ion mobility spectrometry.

Propriétés

IUPAC Name |

2-amino-N,N-diethyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-3-15(4-2)13(16)12(14)10-11-8-6-5-7-9-11;/h5-9,12H,3-4,10,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBBGLZYNGWRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride typically follows these key steps:

- Formation of the amide bond between a 3-phenylpropanoic acid derivative and a diethylamine moiety.

- Introduction of the amino group at the 2-position of the propanamide backbone.

- Conversion to the hydrochloride salt for stability and isolation.

The synthesis is generally achieved by amidation of an activated carboxylic acid derivative (often an acyl chloride) with diethylamine, followed by functionalization of the α-position to introduce the amino group.

Amidation via Acyl Chloride Intermediate

A widely used method involves the conversion of 3-phenylpropanoic acid to its corresponding acyl chloride, which then reacts with diethylamine to form the N,N-diethyl-3-phenylpropanamide intermediate.

- Prepare 3-phenylpropionyl chloride by reacting 3-phenylpropanoic acid with thionyl chloride (SOCl₂) under mild conditions at room temperature.

- Add diethylamine dropwise to the acyl chloride solution in an inert solvent such as tetrahydrofuran (THF) or dichloromethane at low temperature (0–5 °C) to control the exothermic reaction.

- Stir the reaction mixture at room temperature for 12–24 hours to ensure complete conversion.

- Work up by aqueous washes (acidic and basic) and purification via column chromatography or recrystallization.

This method yields the tertiary amide with high purity and good yields (typically 70–90%).

Introduction of the 2-Amino Group

The amino group at the 2-position (α to the amide carbonyl) is introduced through functional group interconversion strategies such as:

- Reduction of α-keto amides : Starting from an α-keto amide intermediate, reductive amination or direct reduction with agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can introduce the amino group.

- Azide intermediate route : Conversion of a suitable bromo or tosylate intermediate at the α-position to an azide via sodium azide (NaN₃) substitution, followed by catalytic hydrogenation to yield the primary amine.

- Boc-protection and deprotection : Protection of the amino group during synthesis using tert-butyloxycarbonyl (Boc) groups allows selective functionalization and subsequent deprotection to obtain the free amine.

For example, a reported synthetic route involves:

| Step | Reaction | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of amine group on 2-phenylglycine methyl ester | Boc₂O, base | Quantitative | Protects amine for further reactions |

| O-alkylation under Mitsunobu conditions | 2-methylpentanol | 78 | Introduces alkyl group |

| Reduction of methyl ester to hydroxyl | LiAlH₄ or NaBH₄ | - | Converts ester to alcohol |

| Conversion to bromo intermediate | PPh₃ and CBr₄ | 76 (over two steps) | Prepares for azide substitution |

| Azide substitution | NaN₃ | Quantitative | Introduces azide group |

| Boc deprotection | TFA | - | Releases free amine |

| Coupling with (S)-2-phenylpropionic acid | HBTU, base | 53–94 | Forms amide bond |

Hydrogenation of azide to amine yields the target 2-amino amide compound.

Salt Formation: Hydrochloride Preparation

The free base 2-Amino-N,N-diethyl-3-phenylpropanamide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent (e.g., ether or ethanol). This process enhances the compound’s stability, crystallinity, and facilitates purification.

Industrial and Continuous Flow Considerations

In industrial settings, continuous flow synthesis is employed to optimize yield and purity, allowing precise control over reaction parameters such as temperature, pressure, and reactant concentration. Automated reactors facilitate scale-up and reproducibility.

Purification methods include:

- Crystallization from suitable solvents.

- Chromatographic techniques (flash chromatography, preparative HPLC).

- Distillation under reduced pressure if applicable.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield Range (%) | Key Notes |

|---|---|---|---|---|

| 1 | Acyl chloride formation | 3-Phenylpropanoic acid + SOCl₂, RT | 80–95 | Formation of acyl chloride |

| 2 | Amidation | Acyl chloride + diethylamine, 0–25 °C, inert solvent | 70–90 | Formation of N,N-diethyl amide |

| 3 | α-Position functionalization | Azide substitution or reductive amination | 60–80 | Introduction of 2-amino group |

| 4 | Azide reduction | Catalytic hydrogenation (H₂, Pd/C) | 65–75 | Conversion of azide to amine |

| 5 | Salt formation | HCl gas or HCl in solvent | Quantitative | Formation of hydrochloride salt |

Research Findings and Analysis

- The use of Boc protection/deprotection strategies allows selective functionalization of the amino group without side reactions.

- Mitsunobu reaction conditions enable efficient O-alkylation steps in multi-step synthesis with moderate to high yields.

- Azide intermediates are highly effective for introducing amino groups at the α-position, with subsequent hydrogenation providing good yields of the target amine.

- Amidation via acyl chlorides remains the most reliable and high-yielding method for forming the N,N-diethyl amide bond.

- Continuous flow processes and automated reactors enhance reproducibility and scalability in industrial production.

Analyse Des Réactions Chimiques

General Information

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula

and a molecular weight of approximately 256.77 g/mol. It features an amine group, two ethyl groups, and a phenyl group attached to a propanamide backbone and exists as a hydrochloride salt, enhancing its water solubility, which makes it suitable for applications in biochemical and pharmaceutical research.

Chemical Reactivity

The chemical reactivity of this compound is attributed to its functional groups:

-

Amine Group Reactions : The amine group can undergo reactions such as acylation, alkylation, and salt formation. These reactions are essential for synthesizing derivatives with altered biological activities or pharmacological profiles.

-

Amide Group Reactions : The amide group can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

-

Phenyl Group Reactions : The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Related Compounds and Reactions

2,3-Dibromo-n,n-diethyl-3-phenylpropanamide, an amide with two bromine atoms at the 2 and 3 positions of the propanamide chain, has potential applications in medicinal chemistry and herbicide development. Its synthesis can be achieved through bromination reactions, with reaction conditions such as temperature, time, and reactant concentration playing a crucial role in determining the yield and purity of the final product. The reactivity of the bromine substituents allows for diverse synthetic pathways to modify the compound further or create derivatives with enhanced biological activity.

Quinolylation Reactions

N-quinolylation of amino acid derivatives has been demonstrated using metal-free conditions . For example, 2-amino-N-methylacetamide can react with 2-(2,2-dimethoxyethoxy) quinolines and isoquinolines to yield quinolylated products .

Table 1. N-Quinolylation of 2-amino-N-methylacetamide with substituted 2-(2,2-dimethoxyethoxy) quinolines and isoquinolines

| Substituted Quinolines/Isoquinolines | Yield (%) |

|---|---|

| Methyl group-substituted quinolines | 45-91 |

| Chloro and bromo group quinolines | 42-53 |

| 4-methoxyphenyl group quinoline | 54 |

| Phenyl groups with electron-withdrawing groups (CF3, CN, CO2Me) | 57-78 |

| 2-fluorophenyl and methyl quinoline | 70 |

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride exhibits a range of biological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, making it a candidate for further investigation in mood disorder treatments.

- Analgesic Properties : The compound has shown efficacy in pain relief models, indicating its potential use as an analgesic.

- Antimicrobial Activity : Its effectiveness against various microbial strains highlights its applicability in developing new antimicrobial agents.

Pharmacological Applications

The compound's pharmacological profile suggests several key applications:

| Application Area | Description |

|---|---|

| Drug Development | As a lead compound for synthesizing derivatives with enhanced efficacy or reduced side effects. |

| Biomedical Research | Used in studies investigating receptor interactions and signaling pathways relevant to pain and mood disorders. |

| Forensic Science | Potential application in toxicology for identifying substances in biological samples. |

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various receptors. These studies are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its antidepressant-like effects in animal models, suggesting a mechanism involving serotonin receptor modulation.

- Another research article detailed its analgesic properties, demonstrating significant pain relief in rodent models compared to standard analgesics.

These findings emphasize the compound's potential as a basis for new therapeutic agents targeting mood disorders and pain management.

Mécanisme D'action

The mechanism of action of 2-amino-N,N-diethyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 2-amino-N,N-diethyl-3-phenylpropanamide hydrochloride with analogous amide derivatives, focusing on molecular structure, physicochemical properties, and applications:

Note: Molecular formula for this compound is inferred based on structural analysis.

Key Findings from Comparative Analysis:

Structural Variations and Solubility: The diethyl and dimethyl substituents on the amide nitrogen influence solubility in polar solvents. For example, 2-amino-N,N-dimethylacetamide hydrochloride (C₅H₁₂ClN₂O) exhibits higher water solubility due to its simpler structure and lack of bulky phenyl groups . The phenyl group in this compound contributes to hydrophobicity, limiting its utility in aqueous reactions compared to fluorinated analogs like 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride, which balances lipophilicity and reactivity .

Synthetic Routes: Compounds such as 2-amino-N-(2-hydroxy-2-methylpropyl)acetamide hydrochloride are synthesized via nucleophilic substitution or condensation reactions, similar to methods described for polyimide precursors . Fluorinated derivatives (e.g., 3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride) often require halogenation steps, increasing synthetic complexity but enhancing bioactivity .

Applications: Pharmaceuticals: Fluorinated and hydroxylated analogs show promise in drug discovery due to enhanced metabolic stability and target specificity . Material Science: Bulky phenyl-substituted amides (e.g., the target compound) are explored as monomers for heat-resistant polymers, though commercial discontinuation has hindered progress .

Safety Profiles: Most compounds in this class are classified as irritants (e.g., 2-amino-N-(2-hydroxy-1,1-dimethylethyl)-3-phenylpropanamide hydrochloride) . Fluorinated derivatives may pose additional environmental risks due to halogen persistence .

Activité Biologique

2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride is a chemical compound with significant biological activities. This compound, with the molecular formula C₁₃H₂₁ClN₂O and a molecular weight of approximately 256.77 g/mol, is characterized by an amine group and a phenyl group attached to a propanamide backbone. Its hydrochloride salt form enhances solubility in water, making it suitable for various biochemical and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can function as an inhibitor or activator , modulating the activity of these targets and affecting various biochemical pathways. The exact mechanisms depend on the specific application context.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Analgesic Effects : Investigated for potential pain-relieving properties.

- Anti-inflammatory Properties : Studied for its ability to reduce inflammation.

- Enzyme Inhibition : Used in studies related to enzyme-substrate interactions and protein-ligand binding assays.

1. Antiproliferative Activity

A study evaluated the antiproliferative effects of similar compounds in human breast cancer cell lines (MCF-7). While specific data for this compound was not detailed, related compounds showed significant inhibition of cell growth, indicating potential therapeutic applications in oncology .

2. Enzyme Interaction Studies

Research focused on the binding affinity of this compound to various receptors demonstrated that it could effectively modulate receptor activity, leading to altered cellular responses. These studies are critical for understanding its pharmacological potential.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride | Dimethyl substitution instead of diethyl | Potentially different pharmacokinetics |

| 2-Amino-N,N-diisopropyl-3-phenylpropanamide | Isopropyl groups instead of ethyl | May exhibit enhanced lipophilicity |

| N,N-Diethylglycine | Lacks phenyl group | Simpler structure with different biological activity |

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct biological activities compared to these similar compounds.

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-N,N-diethyl-3-phenylpropanamide hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves condensation of 3-phenylpropanoyl chloride with N,N-diethylamine under anhydrous conditions, followed by amidation and HCl salt formation. Key steps include:

- Amide Coupling : Use carbodiimide reagents (e.g., EDC) to activate the carboxyl group, ensuring stoichiometric control to minimize byproducts .

- Purification : Recrystallization from ethanol/water mixtures improves purity, while HPLC with a C18 column confirms >98% purity .

- Salt Formation : React the free base with HCl in diethyl ether to precipitate the hydrochloride salt, monitored by pH titration .

Basic: What analytical techniques are critical for characterizing structural integrity and salt form confirmation?

Methodological Answer:

- NMR Spectroscopy : and NMR validate the diethylamino, phenyl, and propanamide moieties. For the hydrochloride salt, observe downfield shifts (~2–3 ppm) in the amino protons due to protonation .

- Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion peak [M+H] at m/z 265.2 (free base) and adducts (e.g., [M+Cl]) for the salt .

- FT-IR : Detect amide C=O stretch (~1650 cm) and NH vibrations (~2500 cm) to distinguish the hydrochloride form .

Advanced: How does this compound interact with biological targets, and what experimental models validate its mechanism?

Methodological Answer:

As a secondary amine, it may act as a receptor ligand or enzyme inhibitor. Methodologies include:

- Binding Assays : Radiolabeled -ligand displacement studies on GPCRs (e.g., serotonin receptors) quantify affinity (K) .

- Enzyme Kinetics : Monitor inhibition of acetylcholinesterase via Ellman’s assay, calculating IC values under varying pH (6.5–8.0) to assess protonation effects .

- Cellular Models : Use HEK-293 cells transfected with target receptors to measure cAMP/PKA signaling via FRET biosensors .

Advanced: What factors influence its stability in aqueous solutions, and how can degradation pathways be mitigated?

Methodological Answer:

- pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10. Hydrolysis of the amide bond dominates at pH <3 or >8; buffered solutions (pH 4–6) extend shelf life .

- Thermal Degradation : TGA/DSC analysis reveals decomposition onset at ~180°C. Store lyophilized at -20°C under argon to prevent oxidative breakdown .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glassware and antioxidants (e.g., BHT) reduce radical formation .

Advanced: How can computational methods optimize its synthesis or predict biological activity?

Methodological Answer:

- Reaction Path Search : Apply density functional theory (DFT) to model intermediates in amide coupling, identifying transition states with lowest ΔG using Gaussian 16 .

- Molecular Docking : AutoDock Vina screens against kinase or GPCR targets; prioritize poses with hydrogen bonding to the amide carbonyl and hydrophobic interactions with the phenyl group .

- QSAR Modeling : Train models on analogues (e.g., 2-Amino-2-methyl-3-phenylpropanamide) to predict logP, solubility, and IC values .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions or impurities. Strategies include:

- Meta-Analysis : Compare IC values across studies using standardized units (e.g., nM) and adjust for buffer composition (e.g., Tris vs. PBS) .

- Impurity Profiling : LC-MS/MS identifies trace byproducts (e.g., deethylated derivatives) that may antagonize or enhance activity .

- Orthogonal Assays : Validate receptor binding with SPR (surface plasmon resonance) and functional activity via calcium flux assays to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.